2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide
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Overview
Description
2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of both phenyl and pyridinyl groups attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide typically involves the reaction of phenylhydrazine with pyridine-2-carboxylic acid or its derivatives. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield the corresponding ester.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate the desired intermediate.
Final Reaction: The intermediate is reacted with phenylhydrazine in the presence of a suitable solvent and catalyst to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and 3-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like trimethylsilyl cyanide and suitable catalysts.
Major Products: The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, altering their activity and function.
Pathways Involved: It affects various biochemical pathways, including those involved in oxidative stress, microbial inhibition, and cellular signaling.
Comparison with Similar Compounds
N-Phenyl-2-(pyridin-4-ylcarbonyl)hydrazine carboxamide: Similar in structure but with a different substitution pattern.
N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide: Exhibits higher activity against certain microbial strains.
Uniqueness: 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide is unique due to its specific combination of phenyl and pyridinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64164-91-6 |
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Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
1-anilino-3-pyridin-2-ylurea |
InChI |
InChI=1S/C12H12N4O/c17-12(14-11-8-4-5-9-13-11)16-15-10-6-2-1-3-7-10/h1-9,15H,(H2,13,14,16,17) |
InChI Key |
ZOEACYRAVUGVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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